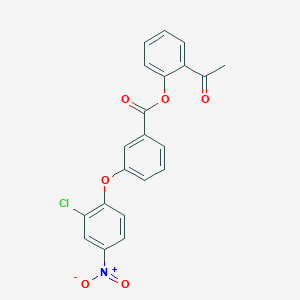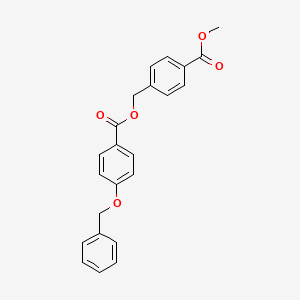![molecular formula C22H17ClN2O2 B3547012 N-(5-chloro-2-methylphenyl)-2-[(3-cyanobenzyl)oxy]benzamide](/img/structure/B3547012.png)
N-(5-chloro-2-methylphenyl)-2-[(3-cyanobenzyl)oxy]benzamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(3-cyanobenzyl)oxy]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).
Mechanism of Action
BTK is a key mediator of B cell receptor (BCR) signaling, which is essential for B cell development and activation. Upon binding to antigens, BCRs activate a cascade of intracellular signaling pathways that ultimately lead to B cell activation and antibody production. BTK is a critical component of this pathway, as it phosphorylates downstream targets that regulate B cell activation and survival. N-(5-chloro-2-methylphenyl)-2-[(3-cyanobenzyl)oxy]benzamide binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and preventing B cell activation.
Biochemical and Physiological Effects:
In addition to its effects on B cells, this compound has been shown to inhibit the activity of other kinases, including JAK2 and FLT3. These kinases play important roles in various cellular processes, such as cytokine signaling and hematopoietic stem cell differentiation. This compound has also been shown to cross the blood-brain barrier and exhibit activity against central nervous system lymphoma.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methylphenyl)-2-[(3-cyanobenzyl)oxy]benzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown efficacy in preclinical models of B cell malignancies, making it a promising candidate for further development as a therapeutic agent. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
Several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-[(3-cyanobenzyl)oxy]benzamide include:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B cell malignancies.
2. Combination therapy studies to assess the potential synergistic effects of this compound with other targeted therapies or chemotherapy agents.
3. Studies to investigate the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory conditions.
4. Development of more potent and selective BTK inhibitors based on the structure of this compound.
5. Investigation of the mechanisms of resistance to BTK inhibitors and development of strategies to overcome resistance.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B cell malignancies. Further research is needed to evaluate its safety and efficacy in clinical settings and to explore its potential in other diseases.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[(3-cyanobenzyl)oxy]benzamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies using mouse models of CLL, MCL, and DLBCL have demonstrated that this compound can effectively reduce tumor growth and prolong survival.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(3-cyanophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-15-9-10-18(23)12-20(15)25-22(26)19-7-2-3-8-21(19)27-14-17-6-4-5-16(11-17)13-24/h2-12H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFMJSHBSCSPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3546931.png)
![3-bromo-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-ethoxybenzamide](/img/structure/B3546953.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3546958.png)
![5-bromo-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B3546965.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3546977.png)

![N-(4-chloro-3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3546989.png)
![4-bromo-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3546995.png)
![methyl 4-{[(diphenylacetyl)oxy]methyl}benzoate](/img/structure/B3546997.png)

![N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B3547020.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3547029.png)
